molecular formula C25H24N4O3 B3229380 N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286706-96-4

N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B3229380
CAS No.: 1286706-96-4
M. Wt: 428.5
InChI Key: ZXLOWBUAARSNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide features a pyrrolo[2,3-c]pyridine core substituted with a 7-oxo group, a 1-[(2-methylphenyl)methyl] moiety, and an acetamide group linked via a methylene bridge to a 4-acetamidophenyl ring. While direct pharmacological data are unavailable, analogs with related scaffolds are studied for kinase inhibition or anticancer properties .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-17-5-3-4-6-20(17)15-28-13-11-19-12-14-29(25(32)24(19)28)16-23(31)27-22-9-7-21(8-10-22)26-18(2)30/h3-14H,15-16H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLOWBUAARSNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple steps, including the formation of the pyrrolo[2,3-c]pyridin-6-yl core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrrolo[2,3-c]pyridin-6-yl Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, including drug development for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target’s pyrrolo[2,3-c]pyridine core is distinct from the pyrido-thieno-pyrimidinone () and pyrazolo-pyridine () systems. These cores influence electronic properties and binding interactions.

Substituent Effects and Functional Group Analysis

  • Acetamide Groups: Present in all compounds, enabling hydrogen bonding. The target’s dual acetamide groups (4-acetamidophenyl and pyrrolopyridine-linked) may enhance target affinity compared to mono-acetamide analogs like .
  • Aromatic Substitutions: The target’s 2-methylphenylmethyl group provides steric bulk and hydrophobicity, differing from ’s phenylamino group (electron-donating) and ’s dichlorophenyl (electron-withdrawing) . ’s 4-methoxyphenyl group introduces polarity, contrasting with the target’s unmodified phenyl ring .

Spectroscopic and Analytical Data Comparison

Table 2: Spectroscopic Profiles

Compound ID IR C=O Stretches (cm⁻¹) ^1^H-NMR Features (δ ppm) Reference
Target Compound ~1700 (estimated) Aromatic protons (~7.3–7.5), CH2 (4.12–4.26) -
(24) 1,730, 1,690 Aromatic (7.37–7.47), CH3 (2.10, 2.50)
(4c) 1,682 Aromatic (7.10–7.58), OCH3 (3.81)
(5.6) Not reported SCH2 (4.12), CH3 (2.19)

Insights :

  • The target’s IR spectrum would resemble ’s dual carbonyl peaks (amide and ketone) but lacks ’s thioether signals .
  • NMR data for the target would show benzyl protons (~4.7 ppm) and acetamide NH (~10 ppm), aligning with ’s NHCO signal at 10.09 ppm .

Q & A

Q. Table 1: Representative Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYield (%)Reference
1Core formationPd-catalyzed coupling, 80°C, DMF65–70
2AcylationAcetyl chloride, Et₃N, RT85
3PurificationHPLC (C18 column, MeCN/H₂O)≥95% purity

Basic: How is structural characterization validated for this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolopyridine core and acetamide linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H]⁺ ion) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can computational methods optimize reaction pathways and resolve contradictory data?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms predict feasible intermediates and transition states, addressing discrepancies in proposed mechanisms . For example:

  • Contradiction : Conflicting reports on whether acylation precedes or follows core cyclization.
  • Resolution : Computational modeling shows lower activation energy for cyclization-first pathways in similar pyrrolopyridines .

Advanced: What experimental strategies resolve contradictions in biological activity data?

Answer:
Contradictory IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies:

  • Standardized Assays : Use uniform protocols (e.g., KinomeScan® for kinase profiling) .
  • Orthogonal Validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTarget KinaseIC₅₀ (nM)Assay TypeReference
Thiazolopyrimidine analogCDK212 ± 3ATP-competitive
Pyrazolo[4,3-d]pyrimidineEGFR45 ± 8Non-competitive

Advanced: How to predict and validate pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:

  • In Silico Tools : SwissADME or ADMET Predictor® to estimate logP, solubility, and CYP450 interactions .
  • Experimental Validation :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Microsomal Stability : Incubation with liver microsomes, LC-MS quantification of parent compound .

Advanced: What mechanistic insights guide SAR (Structure-Activity Relationship) studies?

Answer:
Key pharmacophores include:

  • Pyrrolopyridine Core : Essential for π-π stacking with kinase ATP-binding pockets .
  • Acetamide Side Chain : Modulates solubility; replacing methyl groups with polar substituents (e.g., -OH) improves bioavailability by 30% in analogs .

Q. Methodological Approach :

Synthesize derivatives with systematic substitutions (e.g., -F, -OCH₃ at aryl positions).

Test activity in dose-response assays.

Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding scores .

Advanced: How to address challenges in scaling up synthesis for preclinical studies?

Answer:

  • Process Optimization : Replace hazardous solvents (e.g., DMF) with safer alternatives (e.g., cyclopentyl methyl ether) .
  • Flow Chemistry : Continuous flow systems improve yield (e.g., 80% vs. 65% batch) for photochemical steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.